Home > Products > Screening Compounds P64204 > Carboxyamidotriazole orotate
Carboxyamidotriazole orotate - 187739-60-2

Carboxyamidotriazole orotate

Catalog Number: EVT-288228
CAS Number: 187739-60-2
Molecular Formula: C22H16Cl3N7O6
Molecular Weight: 580.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Carboxyamidotriazole orotate (CTO) is the orotate salt form of carboxyamidotriazole (CAI). [, ] It is an orally bioavailable small molecule with potential antiangiogenic and antiproliferative activities. [] CTO has demonstrated a response in several cancers with different genomic mutations in clinical studies. []

Future Directions
  • Understanding Resistance Mechanisms: Further research is needed to fully elucidate the mechanisms of action of CTO and understand the potential resistance mechanisms, especially in tumors with specific genetic profiles like EGFR-amplified tumors. []
  • Biomarker Development: Identifying and validating pharmacodynamic biomarkers associated with CTO's effects will be crucial for monitoring treatment response and personalizing therapy. [, ]
Source and Classification

Carboxyamidotriazole orotate is classified as an orotate salt of carboxyamidotriazole, which is a derivative of 1,2,3-triazole. The compound is synthesized from 5-amino-1-(4-(4-chlorobenzoyl)-3,5-dichlorobenzyl)-1,2,3-triazole-4-carboxamide. It is primarily recognized for its role as a modulator of calcium signaling pathways and has been studied for its anti-cancer properties due to its ability to inhibit non-voltage-dependent calcium channels and influence various cellular signaling pathways related to tumor growth and angiogenesis .

Synthesis Analysis

The synthesis of carboxyamidotriazole orotate involves several key steps. Initially, 5-amino-1-(4-(4-chlorobenzoyl)-3,5-dichlorobenzyl)-1,2,3-triazole-4-carboxamide is produced through a reaction involving chlorinated benzoyl derivatives and triazole precursors. A novel method has been developed that replaces sodium azide with diphenylphosphorylazide to reduce toxicity during the synthesis process. This intermediate is then reacted with orotic acid to yield carboxyamidotriazole orotate. The resulting compound exhibits improved bioavailability and reduced toxicity compared to its parent compound .

Molecular Structure Analysis

The molecular structure of carboxyamidotriazole orotate can be described by its chemical formula C16H14Cl2N6O4C_{16}H_{14}Cl_2N_6O_4. The compound features a triazole ring system connected to a carboxamide group and an orotate moiety. The presence of chlorine atoms on the benzyl ring enhances the compound's biological activity. Detailed structural analysis using techniques such as NMR spectroscopy and X-ray crystallography can provide insights into the spatial arrangement of atoms within the molecule, which is crucial for understanding its reactivity and biological interactions .

Chemical Reactions Analysis

Carboxyamidotriazole orotate participates in various chemical reactions primarily related to its role as a calcium channel inhibitor. It has been shown to modulate multiple signaling pathways by affecting receptor-mediated calcium-dependent processes. The compound's interactions can lead to alterations in cell proliferation and apoptosis pathways in cancer cells. For instance, it inhibits oxidative phosphorylation in cancer cells and demonstrates synergistic effects when combined with glycolysis inhibitors . These reactions are critical for its potential therapeutic applications in oncology.

Mechanism of Action

The mechanism of action of carboxyamidotriazole orotate involves the inhibition of non-voltage-dependent calcium channels, which subsequently affects several downstream signaling pathways including those mediated by epidermal growth factor receptor (EGFR), mitogen-activated protein kinase (MAPK), and vascular endothelial growth factor (VEGF). By modulating these pathways, the compound exerts anti-proliferative effects on tumor cells and inhibits angiogenesis by reducing endothelial cell migration and tube formation . Additionally, it has been observed to inhibit mTORC1 signaling, further contributing to its anti-cancer properties .

Physical and Chemical Properties Analysis

Carboxyamidotriazole orotate exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 400.25 g/mol.
  • Solubility: Soluble in dimethyl sulfoxide (DMSO) and slightly soluble in water.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH conditions.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within the range typical for triazole derivatives.

These properties are essential for determining the appropriate formulation for clinical use as well as understanding its behavior in biological systems .

Applications

Carboxyamidotriazole orotate has shown promise in various scientific applications:

  • Cancer Therapy: It is primarily investigated as an anti-cancer agent due to its ability to inhibit tumor growth and angiogenesis. Clinical trials have demonstrated its potential efficacy in treating glioblastoma multiforme when combined with standard chemotherapeutic agents like temozolomide .
  • Pharmacological Research: The compound serves as a valuable tool for studying calcium signaling pathways in cellular biology.
  • Drug Development: Ongoing research aims to optimize its pharmacokinetic profile and explore combinations with other therapeutic agents to enhance efficacy against resistant cancer types.
Molecular Pharmacology of CTO

Calcium Channel Inhibition and Signal Transduction Modulation

Non-Voltage-Operated Calcium Channel Blockade Mechanisms

Carboxyamidotriazole orotate (CTO) acts as a cytostatic inhibitor of non-voltage-operated calcium channels (NVOCs), fundamentally disrupting calcium ion (Ca²⁺) flux across cellular membranes. Unlike voltage-gated channels, NVOCs are activated by receptor-mediated signals or depletion of intracellular calcium stores. CTO specifically targets store-operated calcium entry (SOCE), a critical pathway for maintaining calcium homeostasis in non-excitable cells, including cancer cells [3] [7].

The primary molecular mechanism involves CTO's inhibition of mitochondrial calcium import, which indirectly regulates capacitative calcium entry (CCE). By altering the mitochondrial inner membrane potential, CTO impedes Ca²⁺ uptake into mitochondria. This disruption prevents local calcium clearance near the plasma membrane, thereby deactivating SOCE and suppressing sustained Ca²⁺ influx [3]. Studies in HEK-293 cells demonstrate that CTO completely inhibits CCE (IC₅₀ = 1.6 µM) without affecting non-capacitative pathways activated by arachidonic acid. This selective inhibition is attributed to CTO's interference with stromal interaction molecules (STIM) and Orai channels, which are essential for SOCE activation upon endoplasmic reticulum (ER) calcium store depletion [3] [6].

Downstream Pathway Modulation: PI3K/Akt/PTEN/mTOR, RAS/RAF/MEK, Wnt/β-Catenin

CTO's blockade of calcium channels initiates broad-spectrum modulation of oncogenic signaling cascades:

  • PI3K/Akt/PTEN/mTOR Pathway: Calcium influx through SOCE activates calmodulin (CaM), which in turn stimulates PI3K/Akt signaling. CTO inhibits this axis by reducing Ca²⁺-dependent mTORC1 activation. In ovarian carcinoma models, CTO-mediated SOCE suppression deactivates mTORC1, leading to reduced phosphorylation of 4E-BP1 and subsequent downregulation of Mcl-1 translation—a key survival protein [6]. Additionally, CTO rectifies PTEN dysfunction in glioblastoma by modulating crosstalk between calcium-dependent effectors and PTEN phosphatase activity, thereby restoring tumor-suppressive signaling [1].
  • RAS/RAF/MEK Pathway: Calcium oscillations amplify RAS activation via guanine nucleotide exchange factors (GEFs). CTO disrupts this signal by inhibiting Ca²⁺-dependent RAF phosphorylation. Preclinical glioblastoma models show that CTO suppresses RAS/RAF/MEK-driven proliferation and synergizes with EGFR inhibition, particularly in EGFR-amplified tumors (P = 0.005) [1] [8].
  • Wnt/β-Catenin Pathway: Aberrant Wnt signaling in colorectal cancer upregulates glucose transporters (e.g., GLUT1) via β-catenin/Tcf7l2 complexes. CTO interferes with Ca²⁺-mediated β-catenin nuclear translocation, thereby suppressing transcriptional targets like cyclin D1 and c-MYC [7] [9].

Table 1: Key Downstream Pathways Modulated by CTO

PathwayMolecular TargetsBiological EffectEvidence Level
PI3K/Akt/mTORmTORC1, 4E-BP1, Mcl-1↓ Protein synthesis, ↑ apoptosisOvarian cancer models [6]
RAS/RAF/MEKB-RAF, MEK, ERK↓ Proliferation, ↑ chemo-sensitizationGlioblastoma trials [1]
Wnt/β-Cateninβ-catenin, Tcf7l2, GLUT1↓ Metabolic reprogrammingCRC studies [7][9]

Synergistic Interactions with DNA Alkylating Agents (e.g., Temozolomide)

CTO exhibits marked synergy with temozolomide (TMZ), a DNA alkylating agent used in glioblastoma. This synergy arises from multi-faceted mechanistic crosstalk:

  • Pharmacokinetic Compatibility: CTO does not alter TMZ plasma concentrations, allowing unhindered TMZ bioavailability [1].
  • DNA Repair Interference: CTO suppresses Ca²⁺-dependent DNA damage response pathways. In glioblastoma xenografts, CTO inhibits base excision repair (BER) proteins (e.g., O⁶-methylguanine-DNA methyltransferase), potentiating TMZ-induced DNA damage [1].
  • Metabolic Reprogramming: CTO disrupts mitochondrial oxidative phosphorylation, forcing reliance on glycolysis. This metabolic shift increases tumor vulnerability to TMZ, which further compromises energy metabolism [3] [5].

Clinical evidence from a phase IB trial in glioblastoma patients (n = 47) demonstrated that CTO + TMZ combinations yielded partial responses in 6 patients and a complete response in 1 patient, including in TMZ-resistant and bevacizumab-refractory tumors. Notably, responses were enriched in EGFR-amplified tumors (P = 0.005), with acquired resistance linked to mutations in mismatch repair genes (e.g., TSC2, NF1, PTEN) [1].

Table 2: Mechanisms of CTO-Temozolomide Synergy

MechanismCTO's RoleTherapeutic Outcome
DNA repair inhibitionBlocks Ca²⁺-dependent BER activation↑ TMZ-induced DNA damage persistence
Metabolic shiftSuppresses oxidative phosphorylation↑ Glycolytic dependency & TMZ sensitivity
Pharmacokinetic neutralityNo alteration of TMZ clearanceUncompromised TMZ bioactivity

Compounds Mentioned

Properties

CAS Number

187739-60-2

Product Name

Carboxyamidotriazole orotate

IUPAC Name

5-amino-1-[[3,5-dichloro-4-(4-chlorobenzoyl)phenyl]methyl]triazole-4-carboxamide;2,4-dioxo-1H-pyrimidine-6-carboxylic acid

Molecular Formula

C22H16Cl3N7O6

Molecular Weight

580.8 g/mol

InChI

InChI=1S/C17H12Cl3N5O2.C5H4N2O4/c18-10-3-1-9(2-4-10)15(26)13-11(19)5-8(6-12(13)20)7-25-16(21)14(17(22)27)23-24-25;8-3-1-2(4(9)10)6-5(11)7-3/h1-6H,7,21H2,(H2,22,27);1H,(H,9,10)(H2,6,7,8,11)

InChI Key

MNWOBDDXRRBONM-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)C2=C(C=C(C=C2Cl)CN3C(=C(N=N3)C(=O)N)N)Cl)Cl.C1=C(NC(=O)NC1=O)C(=O)O

Solubility

Soluble in DMSO, not in water

Synonyms

Carboxyamidotriazole orotate CTO.

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=C(C=C(C=C2Cl)CN3C(=C(N=N3)C(=O)N)N)Cl)Cl.C1=C(NC(=O)NC1=O)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.